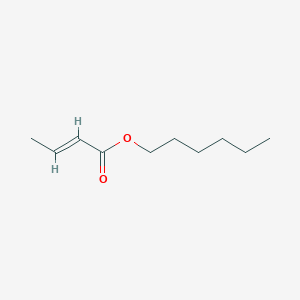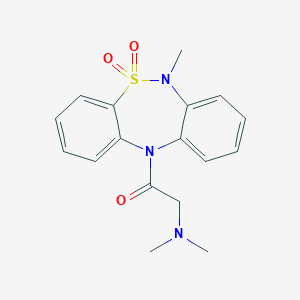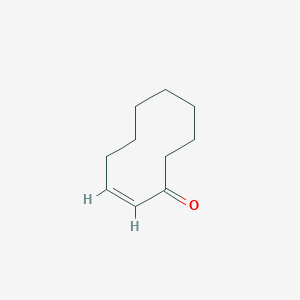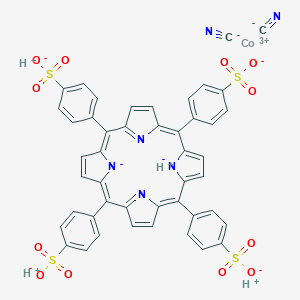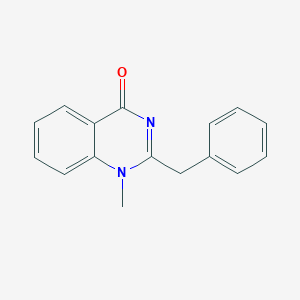
Arborine
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'arborine peut être synthétisée par une série de réactions chimiques impliquant l'acide anthranilique et la phénylalanine . La biosynthèse se déroule via l'acide phénylacétique et l'acide N-méthyl-N-(phénylacétyl)anthranilique . La voie synthétique implique les étapes suivantes :
Condensation : L'acide anthranilique réagit avec la phénylalanine pour former l'acide phénylacétique.
Méthylation : L'acide phénylacétique subit une méthylation pour produire de l'acide N-méthyl-N-(phénylacétyl)anthranilique.
Cyclisation : Le composé intermédiaire subit une cyclisation pour former de l'this compound.
Méthodes de production industrielle
La production industrielle de l'this compound implique l'extraction du composé des feuilles de Glycosmis pentaphylla . Le processus comprend :
Dégraissage : Les feuilles en poudre séchées à l'air sont dégraissées avec de l'éther de pétrole.
Extraction : Les feuilles dégraissées sont extraites avec de l'éthanol à température ambiante.
Isolement : L'extrait d'éthanol est traité avec de l'acide chlorhydrique, neutralisé avec de l'hydroxyde de sodium et extrait avec du chloroforme.
Analyse Des Réactions Chimiques
Types de réactions
L'arborine subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former des dérivés de la quinazolone.
Réduction : La réduction de l'this compound peut conduire à la formation de dérivés de la dihydroquinazolone.
Substitution : L'this compound peut subir des réactions de substitution avec divers réactifs pour former différents dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinazolone.
Réduction : Dérivés de la dihydroquinazolone.
Substitution : Divers dérivés de la quinazolone substituée.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'action périphérique de l'acétylcholine, ce qui entraîne une chute de la tension artérielle . Le composé interagit avec les récepteurs muscariniques de l'acétylcholine (mAChR), bloquant l'action de l'acétylcholine et entraînant une vasodilatation et une réduction de la tension artérielle . Ce mécanisme fait de l'this compound un candidat potentiel pour le développement de médicaments antihypertenseurs.
Applications De Recherche Scientifique
Arborine has a wide range of scientific research applications, including:
Mécanisme D'action
Arborine exerts its effects by inhibiting the peripheral action of acetylcholine, leading to a fall in blood pressure . The compound interacts with muscarinic acetylcholine receptors (mAChRs), blocking the action of acetylcholine and resulting in vasodilation and reduced blood pressure . This mechanism makes this compound a potential candidate for developing antihypertensive drugs.
Comparaison Avec Des Composés Similaires
L'arborine est unique parmi les alcaloïdes de la quinazolone en raison de ses activités biologiques et de sa structure chimique spécifiques. Des composés similaires comprennent :
Propriétés
IUPAC Name |
2-benzyl-1-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZRKIQCKKYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218856 | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6873-15-0 | |
| Record name | Arborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arborine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Arborine and what type of compound is it?
A1: this compound is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []
Q2: What have researchers discovered about the biosynthesis of this compound?
A2: Research has illuminated several key aspects of this compound biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the this compound structure. [] Interestingly, the N-methyl group of this compound originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during this compound formation. [] While the N-1 atom of this compound is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the this compound molecule. [] This excludes phenylacetic acid as a direct precursor to this compound.
Q3: Have any synthetic routes to this compound been developed?
A3: Yes, novel syntheses for this compound and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]
Q4: Are there any interesting findings regarding the enzymatic activity related to this compound formation?
A4: Surprisingly, the enzymatic conversion of the this compound precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in this compound biosynthesis is likely unspecific and broadly distributed across plant species.
Q5: Where can I find additional information about the chemistry of this compound?
A5: For a deeper exploration of this compound's chemistry, you can refer to the research article "Chemistry of this compound". []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


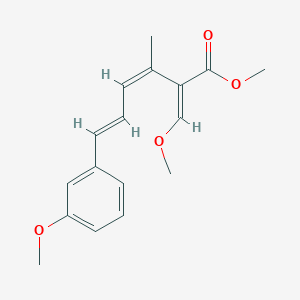
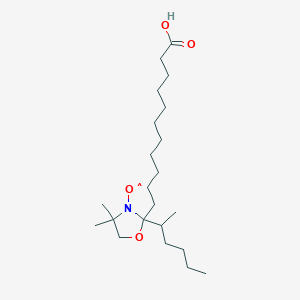
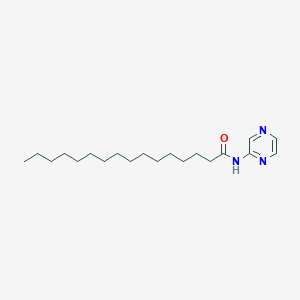
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)

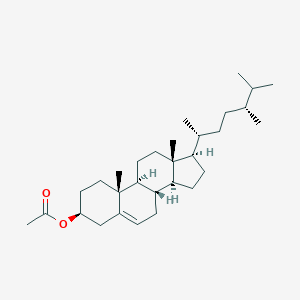
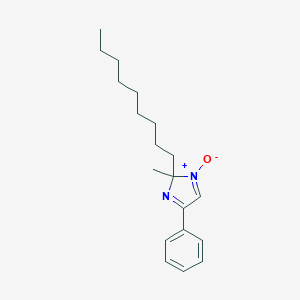
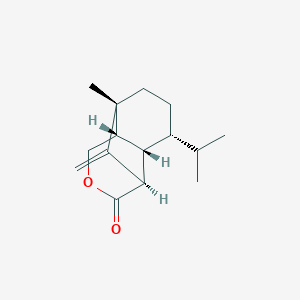
![4-Methoxybenzo[d][1,3]dioxole](/img/structure/B161940.png)
